molecular formula C24H21N3O3 B11111861 2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11111861
M. Wt: 399.4 g/mol
InChI Key: DQSQHWLBIDDEPF-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a tert-butylphenyl group, and a nitrophenylmethylidene group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-aminobenzoxazole with 4-tert-butylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine is unique due to its combination of a benzoxazole ring, a tert-butylphenyl group, and a nitrophenylmethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C24H21N3O3/c1-24(2,3)18-10-8-16(9-11-18)23-26-20-14-19(12-13-22(20)30-23)25-15-17-6-4-5-7-21(17)27(28)29/h4-15H,1-3H3

InChI Key

DQSQHWLBIDDEPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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